molecular formula C8H7ClN2O3 B1582521 N-(4-Chloro-3-nitrophenyl)acetamide CAS No. 5540-60-3

N-(4-Chloro-3-nitrophenyl)acetamide

Cat. No.: B1582521
CAS No.: 5540-60-3
M. Wt: 214.6 g/mol
InChI Key: QUMQBQADXFETJW-UHFFFAOYSA-N
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Description

Research Context and Significance of Nitrochlorophenyl Acetamides

Nitrochlorophenyl acetamides are a subclass of aromatic compounds characterized by a phenyl ring substituted with a nitro group, a chlorine atom, and an acetamido group. Their significance in the research community stems from their role as versatile intermediates in organic synthesis and as scaffolds for developing biologically active molecules. researchgate.netwikipedia.org The presence of both electron-withdrawing (nitro and chloro) and electron-donating (acetamido) groups on the benzene (B151609) ring creates a unique electronic environment that influences the molecule's reactivity and potential for biological interaction.

Research has demonstrated that acetanilide (B955) derivatives possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antifungal properties. researchgate.netnih.govamanote.com The strategic placement of nitro and chloro substituents is a key area of investigation, as these groups can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological efficacy. For instance, studies on related compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown promising antibacterial activity, highlighting the potential of this chemical class in addressing drug-resistant infections. scielo.br Furthermore, aromatic nitro compounds are of significant interest in the development of bioreductive drugs, which can be selectively activated under hypoxic conditions found in tumors. researchgate.net This makes nitro-substituted compounds like N-(4-Chloro-3-nitrophenyl)acetamide valuable subjects for synthetic and medicinal chemistry research.

Scope of Academic Inquiry for this compound

The academic inquiry into this compound and its isomers primarily revolves around its synthesis, purification, and structural characterization. The most common synthetic route involves the acetylation of the corresponding aniline (B41778) precursor, 4-chloro-3-nitroaniline (B51477). This reaction is typically achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride.

A significant portion of the research focuses on the precise characterization of the synthesized compound. This is crucial for confirming its identity and purity. The standard analytical techniques employed include:

Spectroscopic Methods: Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. researchgate.netorientjchem.org

Crystallography: Single-crystal X-ray diffraction is a powerful technique used to determine the exact three-dimensional arrangement of atoms in the crystal lattice, providing insights into bond lengths, angles, and intermolecular interactions like hydrogen bonding.

While specific experimental data for this compound is not widely published, the research on its isomers, such as N-(4-Chloro-2-nitrophenyl)acetamide, provides a clear blueprint for the scope of academic investigation. The data obtained from these characterization techniques are fundamental for understanding the structure-property relationships within this class of molecules.

Table 1: Physicochemical Properties of this compound and a Related Isomer Data for this compound is largely based on predictive models, while data for the isomer is from experimental sources.

Property This compound N-{3-chloro-4-nitrophenyl}acetamide guidechem.com
CAS Number 5540-60-3 712-33-4
Molecular Formula C₈H₇ClN₂O₃ C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol 214.61 g/mol
Topological Polar Surface Area 74.9 Ų 74.9 Ų
Hydrogen Bond Acceptor Count 3 3

| Predicted pKa | Not Available | 13.24 ± 0.70 |

Table 2: Representative Spectroscopic Data for an Isomer, N-(4-Chloro-2-nitrophenyl)acetamide This table illustrates the type of data collected during the characterization of nitrochlorophenyl acetamides. rsc.org

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 10.25 (s, 1H), 8.77 (d, J = 9.1 Hz, 1H), 8.19 (s, 1H), 7.59 (d, J = 11.2 Hz, 1H), 2.29 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, 25.6

Overview of Existing Scholarly Literature on Related Acetanilide Derivatives

The scholarly literature on acetanilide derivatives is extensive, reflecting their historical importance and continued relevance in chemistry and pharmacology. Acetanilide itself was one of the earliest synthetic analgesics, though its use has been superseded by safer alternatives. researchgate.net However, its core structure remains a valuable scaffold for drug design.

Modern research on acetanilide derivatives covers a broad range of applications:

Medicinal Chemistry: A vast number of studies focus on synthesizing novel acetanilide derivatives and screening them for biological activity. They have been investigated as potent and selective β3-adrenergic receptor agonists for treating obesity and diabetes, as COX inhibitors for their anti-inflammatory and analgesic effects, and as antimicrobial agents against various bacterial and fungal strains. researchgate.netorientjchem.orgresearchgate.net

Organic Synthesis: Acetanilides are crucial intermediates. The acetamido group is an effective ortho-directing group in electrophilic aromatic substitution reactions, facilitating the synthesis of complex substituted aromatic compounds. researchgate.net They are also used in the production of dyes and other specialty chemicals. wikipedia.org

Materials Science: Certain derivatives have been explored for their potential in creating new materials, leveraging their specific chemical and physical properties.

The literature consistently demonstrates that modifying the substituents on the phenyl ring of the acetanilide structure is a powerful strategy for tuning the molecule's properties for specific applications. The ongoing research into these derivatives underscores their importance as a versatile and adaptable class of chemical compounds. orientjchem.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)acetamide
Source PubChem
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InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMQBQADXFETJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970749
Record name N-(4-Chloro-3-nitrophenyl)ethanimidic acid
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Molecular Weight

214.60 g/mol
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CAS No.

5540-60-3
Record name N-(4-Chloro-3-nitrophenyl)acetamide
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Record name N-(4-Chloro-3-nitrophenyl)acetamide
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Record name N-(4-Chloro-3-nitrophenyl)ethanimidic acid
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Record name N-(4-chloro-3-nitrophenyl)acetamide
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Synthetic Methodologies and Reaction Pathways for N 4 Chloro 3 Nitrophenyl Acetamide

Established Synthetic Routes to N-(4-Chloro-3-nitrophenyl)acetamide

The primary synthetic pathways to this compound are direct acylation of 4-chloro-3-nitroaniline (B51477), nitration followed by acylation, and less commonly, reduction-based approaches.

Direct Acylation Procedures of 4-Chloro-3-nitroaniline

The most straightforward and common method for synthesizing this compound is the direct acylation of 4-chloro-3-nitroaniline. ontosight.ai This reaction involves treating the aniline (B41778) derivative with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to introduce the acetyl group.

The reaction is typically carried out in the presence of a base or in a suitable solvent. ontosight.ai The nucleophilic amino group of 4-chloro-3-nitroaniline attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of the corresponding acetamide (B32628).

A representative laboratory-scale synthesis involves the reaction of 4-chloro-3-nitroaniline with acetic anhydride. nih.govnih.gov In a typical procedure, 4-chloro-3-nitroaniline is dissolved in a solvent like glacial acetic acid and refluxed with a molar excess of acetic anhydride. nih.gov The reaction mixture is then processed to isolate the purified this compound.

Nitration Followed by Acylation Strategies

An alternative synthetic strategy involves a two-step process starting from a less substituted aniline derivative. This pathway begins with the nitration of a suitable precursor, followed by the acylation of the resulting nitroaniline. For instance, one could conceptualize a synthesis starting from 4-chloroaniline (B138754). The first step would be the nitration of 4-chloroaniline to introduce a nitro group onto the aromatic ring, yielding 4-chloro-3-nitroaniline. This intermediate would then be subjected to acylation, as described in the previous section, to afford the final product.

A related approach involves the nitration of N-phenylacetamide (acetanilide) or its derivatives. jcbsc.orgresearchgate.net The nitration of acetanilide (B955) itself typically yields a mixture of ortho and para isomers. jcbsc.orgresearchgate.net To synthesize this compound via this route, one would start with 4-chloroacetanilide. The nitration of 4-chloroacetanilide would then be performed to introduce the nitro group at the 3-position, directly yielding the target molecule. The reaction is an electrophilic aromatic substitution where the nitronium ion (NO2+), generated from a mixture of nitric acid and sulfuric acid, attacks the aromatic ring. jcbsc.org

Reduction-Based Synthetic Approaches from Nitro Compounds

While less common, reduction-based methods can also be envisioned for the synthesis of this compound. These approaches would typically start from a dinitro compound. For example, the partial reduction of a precursor like 1-chloro-2,4-dinitrobenzene (B32670) could potentially yield 4-chloro-3-nitroaniline, which could then be acylated.

Another theoretical reduction-based route could involve the reductive coupling of a nitro compound. For instance, a process could be designed where a precursor like 4-chloro-3-nitrocoumarin (B1585357) undergoes reductive coupling followed by further transformations to yield the desired acetamide. rsc.org However, these reduction-based strategies are generally more complex and less direct than the acylation or nitration-acylation routes.

Reaction Conditions and Optimization for this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the use of catalysts.

Solvent Selection and Controlled Temperature Regimes

The choice of solvent plays a crucial role in the synthesis of this compound. For the direct acylation of 4-chloro-3-nitroaniline, solvents such as glacial acetic acid, toluene, and dichloromethane (B109758) have been employed. nih.govrsc.org Glacial acetic acid can serve as both a solvent and a catalyst for the reaction with acetic anhydride. nih.gov In some procedures, the reaction can be performed under solvent-free conditions, which offers environmental benefits. mdpi.com

Temperature control is also critical, particularly for exothermic reactions like nitration. jcbsc.orgresearchgate.net During the nitration of acetanilide derivatives, the temperature is typically kept low, often below 20°C, to prevent over-nitration and the formation of undesired byproducts. jcbsc.org For acylation reactions, the temperature can range from room temperature to reflux, depending on the reactivity of the starting materials and the solvent used. ontosight.ainih.gov

Catalysis and Stoichiometric Considerations

While some acylation reactions can proceed without a catalyst, the use of a catalyst can often improve the reaction rate and yield. mdpi.com Both acid and base catalysts can be used for acetylation reactions. In the context of synthesizing this compound, if acetyl chloride is used as the acylating agent, a base is typically added to neutralize the hydrochloric acid byproduct. ontosight.ai

The stoichiometry of the reactants is another important factor to consider. In direct acylation reactions, a slight excess of the acylating agent, such as acetic anhydride, is often used to ensure complete conversion of the starting aniline. nih.govnih.gov Similarly, in nitration reactions, the ratio of nitric acid to the substrate and the concentration of the sulfuric acid catalyst are carefully controlled to achieve the desired level of nitration and minimize side reactions.

Mechanistic Insights into this compound Formation

The formation of this compound is governed by fundamental principles of organic chemistry, primarily involving nucleophilic acyl substitution and reactions of the nitro functional group.

Nucleophilic Acyl Substitution Mechanisms in Acetanilide Synthesis

The synthesis of acetanilides, including this compound, from an aniline precursor proceeds through a nucleophilic acyl substitution mechanism. pearson.comchegg.com In this reaction, the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride. pearson.com

The general mechanism can be described in two main steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comoregonstate.edu

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a leaving group. masterorganicchemistry.comoregonstate.edu In the case of acetic anhydride, the leaving group is an acetate (B1210297) ion.

The reactivity in nucleophilic acyl substitution is influenced by the nature of the leaving group; better leaving groups facilitate the reaction. oregonstate.edu Acid catalysis can be employed to enhance the electrophilicity of the carbonyl carbon, thereby promoting the initial nucleophilic attack. oregonstate.edu

Reduction Reaction Pathways Involving Nitro Groups

The nitro group (-NO₂) on the aromatic ring is a strong electron-withdrawing group and can undergo reduction through various pathways to yield different functional groups, such as hydroxylamines or amines. wikipedia.orgnih.gov The reduction of aromatic nitro compounds is a critical transformation in organic synthesis. acs.org

Common methods for the reduction of aryl nitro compounds include:

Catalytic Hydrogenation: This method employs catalysts like Raney nickel, palladium-on-carbon, or platinum(IV) oxide in the presence of hydrogen gas. wikipedia.orglibretexts.org It is known for its efficiency and environmentally friendly nature. mdpi.com

Metal-Based Reductions: Metals such as iron, tin, or zinc in an acidic medium are effective reducing agents for converting nitro groups to amines. wikipedia.orglibretexts.org

Sulfide-Based Reductions: Reagents like sodium sulfide (B99878) or sodium hydrosulfite can also be used for this transformation. wikipedia.org

The reduction process can proceed through intermediate species. The initial six-electron reduction of a nitro group typically forms a nitroso compound, which is then further reduced to a hydroxylamino group, and finally to the amino group. nih.gov The specific products can be controlled by the choice of reducing agent and reaction conditions. For instance, milder conditions may favor the formation of hydroxylamines. wikipedia.org

Purification and Isolation Techniques for this compound

Obtaining this compound in high purity is essential for its subsequent use. Recrystallization and chromatographic methods are the primary techniques employed for its purification.

Recrystallization Protocols for High Purity

Recrystallization is a widely used technique for purifying solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the desired compound while impurities remain in the solution.

For acetamide derivatives, a common approach involves dissolving the crude product in a hot solvent or solvent mixture and then allowing it to cool slowly. For instance, a mixture of ethanol (B145695) and water is often effective for the recrystallization of N-aryl acetamides. jcbsc.orgmdpi.com The choice of solvent is critical and is based on the solubility characteristics of the compound and its impurities. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. The purity of the recrystallized product can be significantly improved, as demonstrated by the increased percentage match with a reference standard after recrystallization. jcbsc.org

Chromatographic Separation Methods

Chromatographic techniques are powerful tools for the separation and purification of chemical compounds. For this compound and related compounds, High-Performance Liquid Chromatography (HPLC) is a particularly effective method.

A reverse-phase (RP) HPLC method can be utilized for the analysis and separation of N-(4-Amino-3-nitrophenyl)acetamide, a closely related compound. sielc.com This method typically employs a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This technique is scalable and can be adapted for preparative separations to isolate impurities. sielc.com Flash chromatography using a mobile phase of ethyl acetate and hexane (B92381) has also been reported for the purification of N-phenylacetamides. rsc.org

Chemical Reactivity and Derivatization Studies of N 4 Chloro 3 Nitrophenyl Acetamide

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in N-(4-Chloro-3-nitrophenyl)acetamide is significantly influenced by its substituents. The nitro group, a powerful electron-withdrawing group, deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. Conversely, the acetamido group is an activating group and directs incoming electrophiles to the ortho and para positions, though its activating effect is moderated by the presence of the deactivating nitro and chloro groups.

The chloro substituent at the C-4 position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the electron-withdrawing nitro group at the C-3 position (meta to the chloro group) and the acetamido group at C-1. The nitro group, in particular, stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction. wikipedia.orgmasterorganicchemistry.com This stabilization is crucial for the reaction to proceed.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of the resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic ring and onto the nitro group. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.

Common nucleophiles that can displace the chloro group include amines, alkoxides, and thiols. For instance, reactions with various amines would lead to the formation of the corresponding N,N'-disubstituted-2-nitro-1,4-phenylenediamine derivatives. Similarly, reaction with thiols can yield thioether derivatives. These substitution reactions provide a versatile method for introducing a wide range of functional groups onto the phenyl ring.

While acylation typically occurs at an amino group to form an amide, further acylation of the amide nitrogen in this compound can be achieved under specific conditions. This reaction, leading to the formation of an imide derivative, generally requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an acylating agent.

Alternatively, related chemistries involving N-acylsulfonamides demonstrate that transacylation reactions can be facilitated by catalysts like iron(III) chloride (FeCl₃). organic-chemistry.org This suggests possibilities for modifying the amide group. For example, Friedel-Crafts acylation reactions have been demonstrated with related N-(4-nitrophenyl)acetamide, where the amide acts as a leaving group in the presence of a strong acid like trifluoromethanesulfonic acid, leading to the formation of aromatic ketones. nih.gov Such a transformation on this compound could potentially yield derivatives like 4-chloro-3-nitro-benzophenone.

Reduction Chemistry of the Nitro Group in this compound

The nitro group is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The choice of reducing agent is critical to ensure selectivity, particularly to avoid the unintended reduction of the chloro-substituent (hydrodehalogenation).

The selective reduction of the nitro group in this compound to an amine yields N-(3-amino-4-chlorophenyl)acetamide. This transformation is a crucial step in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Several methods are available for this selective reduction. wikipedia.orgscispace.com

Metal-Acid Systems: A common and effective method involves the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid such as hydrochloric acid (HCl). researchgate.netyoutube.com This method is generally chemoselective for the nitro group in the presence of an aryl halide.

Catalytic Hydrogenation: Hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is another widely used technique. wikipedia.org Careful control of reaction conditions (temperature, pressure, and catalyst loading) is necessary to prevent hydrodehalogenation.

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), known as the Zinin reduction, can selectively reduce nitro groups in the presence of other reducible functionalities. researchgate.net

The resulting N-(3-amino-4-chlorophenyl)acetamide is a valuable bifunctional molecule, with the amino group and the original acetamido group available for further chemical modifications.

Reagent/SystemConditionsProductSelectivity Notes
Fe / HClAcidic mediumN-(3-amino-4-chlorophenyl)acetamideHigh selectivity for nitro group reduction. researchgate.net
Sn / HClAcidic mediumN-(3-amino-4-chlorophenyl)acetamideCommonly used, effective for nitroarenes. youtube.com
Catalytic Hydrogenation (e.g., Pd/C, H₂)Varies (pressure, temp.)N-(3-amino-4-chlorophenyl)acetamideRisk of dehalogenation requires careful control. wikipedia.org
Sodium Sulfide (Na₂S)Aqueous/alcoholic solutionN-(3-amino-4-chlorophenyl)acetamideZinin reduction offers good chemoselectivity. researchgate.net

The nitro group of nitroaromatic compounds can be reduced by various microorganisms through enzymatic pathways. These bioreduction processes often involve oxygen-insensitive nitroreductases that utilize cofactors like NADPH. The reduction typically proceeds in two-electron steps, leading to the formation of nitroso and hydroxylamino intermediates.

In studies on related compounds like 2-chloro-5-nitrophenol, bacteria such as Ralstonia eutropha have been shown to possess nitroreductases that selectively reduce the nitro group to a hydroxylamino group. nih.gov This hydroxylamino derivative is a reactive intermediate. These intermediates can be more toxic than the parent nitro compound and can undergo further enzymatic or chemical transformations, such as rearrangement reactions (e.g., the Bamberger rearrangement). nih.gov The formation of N-(4-chloro-3-hydroxylaminophenyl)acetamide as a transient intermediate is therefore a highly probable event during the bioreduction of this compound.

Structure-Reactivity Relationships in this compound

The chemical reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents.

Electronic Effects: The potent electron-withdrawing nature of the nitro group (-I, -M effects) is the dominant factor. It significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but highly activated towards nucleophilic aromatic substitution at the C-Cl bond. masterorganicchemistry.com The acetamido group, while being an ortho, para-director, is a moderately activating group (+M effect) whose influence is counteracted by the powerful deactivating nitro group. The chloro atom also deactivates the ring through its inductive effect (-I effect).

Influence of Electron-Withdrawing Substituents on Reactivity

The reactivity of the aromatic ring in this compound is predominantly controlled by the strong electron-withdrawing effects of the chloro and nitro substituents. Both groups pull electron density away from the benzene (B151609) ring through inductive and resonance effects, rendering the ring electron-deficient.

Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. Its presence makes it significantly more difficult to introduce new electrophiles onto the ring. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, especially at the ortho and para positions relative to itself.

Acetamido Group (-NHCOCH₃): In contrast, the acetamido group is typically an activating group and directs incoming electrophiles to the ortho and para positions. However, in this molecule, its activating influence is largely overshadowed by the potent deactivating effects of the adjacent nitro and chloro groups.

The cumulative effect of these substituents makes the aromatic core of this compound highly deactivated towards electrophiles but primed for reactions with nucleophiles.

| -NHCOCH₃ (Acetamido) | Weakly withdrawing | Strongly donating | Activation (but mitigated in this context) |

Aromatic Ring Activation for Chemical Transformations

The term "activation" in the context of this compound refers almost exclusively to its enhanced susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the benzene ring facilitates the attack of nucleophiles.

The strategic positioning of the nitro group ortho to the chlorine atom is crucial for this activation. When a nucleophile attacks the carbon atom bearing the chlorine, a negatively charged intermediate, known as a Meisenheimer complex, is formed. The adjacent nitro group can effectively stabilize this intermediate by delocalizing the negative charge through resonance. This stabilization lowers the activation energy for the reaction, making the displacement of the chloride ion (a good leaving group) a favorable process. This makes the chlorine atom a prime target for substitution by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a gateway to a wide range of derivatives.

Advanced Derivatization for Enhanced Functionality

The functional groups of this compound serve as handles for extensive derivatization, allowing for the synthesis of a library of new compounds with potentially enhanced or novel properties.

Synthesis of Novel Analogs and Homologs of this compound

Novel analogs can be readily synthesized by targeting the reactive sites of the molecule, primarily the chlorine atom and the nitro group.

Substitution of the Chloro Group: The activated chlorine atom can be displaced by various nucleophiles to introduce new functionalities. For instance, reaction with primary or secondary amines can yield N,N'-disubstituted aniline (B41778) derivatives. Similarly, reaction with alkoxides or thiolates can produce the corresponding ethers and thioethers.

Modification Following Nitro Group Reduction: A powerful strategy involves the initial reduction of the nitro group to an amine. The resulting compound, N-(5-amino-4-chlorophenyl)acetamide, possesses a strongly activating amino group, which dramatically alters the ring's reactivity and opens up new synthetic possibilities. This new amino group can be acylated, alkylated, or used as a handle to build heterocyclic rings.

Table 2: Examples of Synthetic Pathways for Novel Analogs

Starting Material Reagent(s) Resulting Analog Class Potential Functionality
This compound Piperidine, heat N-(3-Nitro-4-(piperidin-1-yl)phenyl)acetamide Tertiary amine derivative
This compound Sodium methoxide (B1231860) (NaOMe) N-(4-Methoxy-3-nitrophenyl)acetamide Aryl ether derivative
This compound Sodium thiophenoxide (NaSPh) N-(3-Nitro-4-(phenylthio)phenyl)acetamide Thioether derivative

Strategies for Functional Group Interconversion

Functional group interconversion (FGI) is a key technique for modifying this compound to access different chemical spaces.

The most significant FGI is the reduction of the nitro group . This transformation is pivotal as it converts a strongly electron-withdrawing group into a strongly electron-donating amino group, fundamentally altering the electronic properties of the molecule. This can be achieved using various well-established methods. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is a common and clean method. commonorganicchemistry.com

Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium are effective for this reduction. commonorganicchemistry.com

Other Reagents: Reagents like tin(II) chloride (SnCl₂) or sodium sulfide (Na₂S) can also be employed, sometimes offering better chemoselectivity if other reducible groups are present. commonorganicchemistry.com

Another important FGI is the nucleophilic substitution of the chlorine atom , as detailed in section 3.3.2. This allows the interconversion of the aryl chloride into aryl ethers, aryl amines, and aryl thioethers.

Finally, the hydrolysis of the amide bond is a potential, though often more challenging, FGI. Under harsh acidic or basic conditions, the acetamido group can be hydrolyzed back to an amino group, yielding 4-chloro-3-nitroaniline (B51477). This would require careful optimization to avoid competing reactions on the complex molecule.

Table 3: Common Reagents for Nitro Group Reduction

Reagent System Typical Conditions Notes
H₂, Pd/C Methanol or Ethanol (B145695) solvent, room temperature Highly efficient but may also reduce other functional groups.
Fe, HCl or Acetic Acid Reflux A classic, cost-effective method.
SnCl₂·2H₂O Ethanol, reflux A mild reagent useful for preserving other sensitive groups. commonorganicchemistry.com

Spectroscopic and Advanced Analytical Characterization of N 4 Chloro 3 Nitrophenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped.

While specific experimental ¹H NMR data for N-(4-Chloro-3-nitrophenyl)acetamide is not widely published, the expected chemical shifts and coupling patterns can be predicted based on established principles and data from closely related isomers. For illustrative purposes, the reported data for the isomer N-(4-Chloro-2-nitrophenyl)acetamide shows characteristic signals that help in understanding the structure. In a typical ¹H NMR spectrum, one would expect to see distinct signals for the amide proton (N-H), the aromatic protons, and the methyl protons of the acetamide (B32628) group.

The aromatic region is particularly informative. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and splitting patterns of the remaining protons. For this compound, three protons are present on the aromatic ring. Their environment is influenced by the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups and the electron-donating, though deactivating, acetamido (-NHCOCH₃) group. The amide proton typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 8.0-10.5 ppm, due to its acidic nature and potential for hydrogen bonding. The methyl protons of the acetyl group characteristically appear as a sharp singlet further upfield, generally around δ 2.2-2.3 ppm.

Table 1: Illustrative ¹H NMR Data for an Isomeric Derivative, N-(4-Chloro-2-nitrophenyl)acetamide rsc.org

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH10.25s-
H-38.19s-
H-57.59d11.2
H-68.77d9.1
CH₃2.29s-
Solvent: CDCl₃, Frequency: 400 MHz

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the amide group is typically observed far downfield (δ 168-170 ppm). The aromatic carbons show a range of chemical shifts determined by the attached substituents. Carbons directly bonded to the electronegative nitro and chloro groups are significantly shifted, as is the carbon attached to the nitrogen of the amide. The methyl carbon of the acetyl group appears at a characteristic upfield position.

As with ¹H NMR, specific data for the target compound is scarce. However, analysis of its isomer N-(4-Chloro-2-nitrophenyl)acetamide provides a clear example of the expected spectral features.

Table 2: Illustrative ¹³C NMR Data for an Isomeric Derivative, N-(4-Chloro-2-nitrophenyl)acetamide rsc.org

Carbon AssignmentChemical Shift (δ, ppm)
C=O169.0
C-1 (C-NH)136.3
C-2 (C-NO₂)133.5
C-3123.4
C-4 (C-Cl)128.3
C-5125.3
C-6135.9
CH₃25.6
Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The NIST WebBook provides a gas-phase IR spectrum for this compound. nist.gov The spectrum exhibits characteristic absorption bands that confirm the presence of the key functional groups.

The N-H stretching vibration of the secondary amide typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is a very strong and prominent absorption, expected around 1660-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) give rise to two strong bands, typically near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350N-H StretchSecondary Amide
>3000C-H StretchAromatic
~1700C=O Stretch (Amide I)Amide
~1530Asymmetric NO₂ StretchNitro Group
~1350Symmetric NO₂ StretchNitro Group
1600-1450C=C StretchAromatic Ring
~750C-Cl StretchAryl Halide
Data derived from general spectroscopic tables and analysis of related compounds. vscht.cz

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to a radical cation (the molecular ion, M⁺•), which can then break apart into smaller, charged fragments. The pattern of fragmentation is highly characteristic of the molecular structure.

For this compound (C₈H₇ClN₂O₃), the calculated molecular weight is approximately 214.6 g/mol . nist.gov The mass spectrum would be expected to show a molecular ion peak at m/z 214, with an isotopic peak at m/z 216 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) is less common, but cleavage of the acetyl group to form a ketene (B1206846) (CH₂=C=O) with a loss of 42 Da is a characteristic fragmentation of acetanilides. This would result in the formation of the 4-chloro-3-nitroaniline (B51477) radical cation.

Loss of Nitro Group: Fragmentation can occur via the loss of •NO₂ (46 Da) or •NO (30 Da).

Cleavage of the Amide Bond: Scission of the C-N bond can lead to fragments corresponding to the acylium ion [CH₃CO]⁺ (m/z 43) and the 4-chloro-3-nitrophenylamine radical cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIdentity of FragmentNeutral Loss
214/216[C₈H₇ClN₂O₃]⁺• (Molecular Ion)-
172/174[C₇H₅ClN₂O₂]⁺•CH₂=C=O
168/170[C₈H₇ClN₂O₂]⁺O
126/128[C₆H₄Cl]⁺NO₂, CH₃CN
43[CH₃CO]⁺C₆H₄ClN₂O₂

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-stacking.

While specific crystal structure data for this compound is not available in public databases, studies on its isomers, such as 2-Chloro-N-(4-nitrophenyl)acetamide, reveal important structural features. researchgate.net In the solid state, such molecules are typically planar or nearly planar. The crystal packing is often dominated by intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (or nitro oxygen) of a neighboring molecule, forming chains or sheets. researchgate.netnih.gov For this compound, one would anticipate strong N-H···O=C or N-H···O-N hydrogen bonds to be a primary feature of its crystal lattice. The presence of the chlorine atom could also lead to halogen bonding interactions (C-Cl···O or C-Cl···π), further stabilizing the crystal structure.

Table 5: Typical Crystallographic Parameters (Illustrated with data from isomer 2-Chloro-N-(4-nitrophenyl)acetamide researchgate.net)

ParameterDescriptionIllustrative Value
Crystal SystemThe symmetry system of the crystal lattice.Orthorhombic
Space GroupThe specific symmetry group of the crystal.Pbca
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 9.498 Å, b = 9.457 Å, c = 20.205 Å
ZThe number of molecules per unit cell.8
Key InteractionsDominant intermolecular forces in the crystal.N-H···O hydrogen bonds, Cl···O interactions

Purity Assessment Methodologies

Ensuring the purity of a chemical compound is critical for reliable research and applications. A combination of methods is typically employed to assess the purity of this compound.

Chromatographic Techniques: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively assessing purity. A pure compound should ideally show a single spot. High-Performance Liquid Chromatography (HPLC) offers a quantitative assessment, where a pure sample will exhibit a single major peak in the chromatogram. The area of any minor peaks can be used to quantify the level of impurities.

Melting Point Analysis: A pure crystalline solid has a sharp and characteristic melting point range (typically <1 °C). The presence of impurities generally causes a depression and broadening of the melting point range. wpmucdn.com This method provides a simple yet effective preliminary indication of purity.

Spectroscopic Analysis: High-resolution NMR spectra are excellent for purity assessment. The presence of small, unidentifiable peaks alongside the main signals of the compound indicates impurities. The integration of these impurity peaks relative to the main compound's peaks can provide a quantitative estimate of purity. Similarly, mass spectrometry can detect impurities with different molecular weights.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in the sample. The experimental values are compared against the calculated theoretical values for the pure compound. A close match (typically within ±0.4%) is a strong indicator of high purity.

Computational Chemistry and Molecular Modeling of N 4 Chloro 3 Nitrophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of N-(4-Chloro-3-nitrophenyl)acetamide. xisdxjxsu.asianih.gov These calculations provide a detailed picture of the molecule's geometry, including bond lengths and angles, and how these are influenced by different chemical environments. xisdxjxsu.asia

Key electronic properties investigated include:

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on the molecule. researchgate.net It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. For acetamide (B32628) derivatives, the negative regions (red) are typically localized around the oxygen atoms, indicating sites for electrophilic reactivity, while positive regions (blue) denote areas of nucleophilic reactivity. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy gap between HOMO and LUMO provides insights into the molecule's reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For related acetamide compounds, a small HOMO-LUMO energy gap indicates that charge transfer can readily occur within the molecule, making it chemically reactive. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge transfer, conjugative interactions, and the delocalization of electron density within the molecule. researchgate.net This analysis provides a deeper understanding of the stability arising from hyperconjugative interactions. nih.gov

Calculated Electronic Properties of Acetamide Derivatives
PropertyMethodSignificance
Molecular GeometryDFT/B3LYPProvides optimized bond lengths and angles. xisdxjxsu.asia
Molecular Electrostatic Potential (MEP)DFTIdentifies reactive sites for electrophilic and nucleophilic attack. researchgate.net
HOMO-LUMO Energy GapDFTIndicates chemical reactivity and stability. nih.govnih.gov
Natural Bond Orbital (NBO) AnalysisDFTReveals charge transfer and electron delocalization. nih.govresearchgate.net

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are employed to predict its binding affinity and mode of interaction with biological targets, such as proteins or enzymes. nih.gov

For instance, a study on a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, showed that it has the potential to act on penicillin-binding protein, which could lead to cell lysis in bacteria like Klebsiella pneumoniae. nih.govmdpi.com The presence of the chloro atom was found to stabilize the molecule within the target enzyme's active site. nih.govmdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR modeling uses quantitative structure-activity relationship (QSAR) models to correlate the physicochemical properties of a series of compounds with their activities.

For nitrogen-containing heterocyclic compounds, which share structural similarities with this compound, SAR studies have been crucial in designing new anticancer agents. nih.gov These studies have shown that modifications to the heterocyclic ring system can significantly impact the compound's mechanism of action, which may include inhibiting protein kinases or topoisomerases. nih.gov While specific SAR studies on this compound are not extensively reported, the principles of SAR can be applied to guide the design of new derivatives with enhanced biological activities.

Prediction of Reaction Pathways and Energetics

Computational methods, particularly DFT, can be used to predict the most likely reaction pathways for the synthesis or decomposition of a molecule and to calculate the energetics of these pathways. mdpi.com This includes identifying transition states and calculating activation energies. For example, the thermal decomposition of related N-aryldiacetamides has been studied computationally, revealing mechanisms that involve six-membered ring transition states. mdpi.com

In the synthesis of acetamides, computational analysis can help in understanding the reaction mechanisms and optimizing reaction conditions. For example, the synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide involves the reaction of 2-chloroacetyl chloride with 4-fluoro-3-nitroaniline. mdpi.com Computational studies could elucidate the role of the base and solvent in this reaction, providing insights into the reaction kinetics and yield.

Pharmacokinetic Profile Analysis via Computational Methods

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net These computational predictions are valuable in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.

For a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, computational analysis indicated an excellent pharmacokinetic profile with good parameters for oral use. nih.govmdpi.com Key predicted ADMET properties often include:

Gastrointestinal (GI) Absorption: High GI absorption is desirable for orally administered drugs. nih.gov

Blood-Brain Barrier (BBB) Penetration: This is important for drugs targeting the central nervous system. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound inhibits major CYP enzymes is crucial to avoid drug-drug interactions. nih.gov

Drug-likeness: This is assessed based on rules like Lipinski's rule of five, which considers properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov

Predicted ADMET Properties of Acetamide Derivatives
ParameterPredicted OutcomeSignificance
Gastrointestinal (GI) AbsorptionHighIndicates good oral bioavailability. nih.gov
Blood-Brain Barrier (BBB) PenetrationPredicted to crossSuggests potential for CNS activity. nih.gov
CYP450 InhibitionInhibitor of some isoformsHighlights potential for drug-drug interactions. nih.gov
Drug-likeness (Lipinski's Rule)Obeys the rulesSuggests favorable physicochemical properties for a drug. nih.gov

Environmental Fate and Non Biological Degradation Pathways of N 4 Chloro 3 Nitrophenyl Acetamide

Persistence and Environmental Stability Assessments

The persistence of N-(4-chloro-3-nitrophenyl)acetamide in the environment is expected to be significant due to the chemical stability conferred by its molecular structure. The aromatic ring, substituted with both a chlorine atom and a nitro group, is generally resistant to rapid degradation. Chlorinated nitroaromatic compounds are known for their persistence in the environment. bioone.orgnih.gov The electron-withdrawing nature of the nitro group and the stability of the carbon-chlorine bond contribute to the recalcitrance of such molecules. nih.gov

Factors that generally influence the environmental persistence of a compound like this compound are summarized in the table below.

FactorInfluence on PersistenceRationale
Aromatic Ring IncreasesThe inherent stability of the benzene (B151609) ring makes it resistant to cleavage.
Nitro Group IncreasesThe electron-withdrawing nature makes the ring less susceptible to oxidative degradation. nih.gov
Chloro Group IncreasesThe carbon-chlorine bond is strong and not easily broken, contributing to recalcitrance.
Acetamide (B32628) Group Potentially DecreasesAmide linkages can be susceptible to hydrolysis, although this is often a slow process under typical environmental pH. patsnap.comunl.edu
Sunlight Potentially DecreasesPhotodegradation can be a significant degradation pathway for aromatic compounds. nih.gov
Soil Organic Matter Can Increase or DecreaseSorption to organic matter can protect the compound from degradation, but can also facilitate certain abiotic reactions.

Non-Biological Degradation Mechanisms in Aquatic and Terrestrial Systems

Non-biological degradation pathways are crucial in determining the ultimate fate of this compound in the environment, particularly in scenarios where microbial activity is low. The primary abiotic degradation mechanisms for this compound are expected to be photodegradation and hydrolysis.

Photodegradation Processes

Photodegradation, or the breakdown of molecules by light energy, is a significant abiotic process for many pesticides and aromatic compounds in the environment. nih.gov For nitroaromatic compounds, photolysis in aqueous solutions can occur, although it is often a slow process without the presence of photosensitizers. nih.gov The presence of substances like humic acids in natural waters can sometimes enhance photodegradation by producing reactive oxygen species. bioone.org

The likely photodegradation of this compound would involve transformations of the nitro group and potentially the cleavage of the amide bond or dechlorination. For other nitroaromatic compounds, photolysis can lead to the reduction of the nitro group to a nitroso or amino group. wikipedia.org Another possible pathway is the substitution of the chloro or nitro group with a hydroxyl group, forming phenolic derivatives. The specific products would depend on the wavelength of light and the chemical matrix of the surrounding environment (e.g., water, soil surface). nih.gov

Hydrolysis Pathways

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, the amide linkage is the most likely site for hydrolysis. Acetanilide (B955) compounds can undergo hydrolysis to yield an amine and a carboxylic acid. patsnap.com In this case, hydrolysis would break the amide bond to form 4-chloro-3-nitroaniline (B51477) and acetic acid.

The rate of hydrolysis is highly dependent on pH and temperature. rsc.orgnih.gov Generally, amide hydrolysis is slow at neutral pH and is catalyzed by acidic or basic conditions. patsnap.comnih.gov For some chloroacetamide herbicides, hydrolysis is a recognized degradation pathway, though it can be slow under typical environmental conditions. nih.gov The presence of the electron-withdrawing nitro group on the phenyl ring may influence the rate of hydrolysis of the amide bond.

Sorption to Environmental Matrices: Soil and Sediment Interactions

Sorption is a key process that affects the transport, availability, and fate of organic chemicals in the environment. It involves the partitioning of a chemical between the solid phase (soil or sediment) and the aqueous phase. mdpi.com For nonpolar organic compounds, sorption is primarily driven by interactions with soil organic matter. epa.gov

The sorption of this compound to soil and sediment is expected to be significant. The hydrophobicity of a compound, often estimated by its octanol-water partition coefficient (Kow), is a good indicator of its tendency to sorb to organic carbon in soil. epa.gov Chlorinated and nitrated aromatic compounds generally exhibit moderate to high sorption coefficients. The sorption behavior of acetanilide herbicides is also strongly influenced by soil organic matter content. researchgate.netnih.gov

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a commonly used parameter to describe the sorption potential of a chemical. While a specific Koc for this compound is not available, the table below provides context with typical Koc values for related classes of compounds.

Compound ClassTypical Koc Range (mL/g)General Mobility
Acetanilide Herbicides 100 - 2,000Low to Moderate
Chlorinated Benzenes 200 - 10,000Low to Immobile
Nitroaromatic Compounds 50 - 5,000Low to Moderate

Note: These are general ranges and can vary significantly based on the specific compound and soil properties.

Given its structure, this compound is likely to have a Koc value in the hundreds to low thousands, indicating a moderate tendency to sorb to soil and sediment. This would result in limited mobility in the soil column. researchgate.net

Distribution and Transport Modeling in Environmental Compartments

The distribution and transport of this compound in the environment will be dictated by its physical and chemical properties, including its water solubility, vapor pressure, and sorption coefficient. Based on its structure as a substituted acetanilide, it is expected to have low to moderate water solubility and a low vapor pressure.

These properties suggest that the compound will not be highly volatile from soil or water surfaces. Its primary distribution will be between the aqueous phase and solid matrices like soil and sediment. Due to its expected moderate sorption, leaching into groundwater is possible, but likely to be slow, especially in soils with higher organic matter content. researchgate.net The degradation products of some chloroacetanilide herbicides have been found to be more mobile than the parent compounds, which is an important consideration in long-term environmental fate modeling. acs.orgwisc.edu If this compound degrades to more polar and water-soluble products, these metabolites could have a higher potential for transport in water.

Potential for Environmental Accumulation through Non-Biological Processes

The potential for this compound to accumulate in the environment through non-biological processes is linked to its persistence and sorption characteristics. Given its expected resistance to abiotic degradation processes like hydrolysis and photolysis under typical environmental conditions, the compound has the potential to persist. bioone.orgnih.gov

Its moderate sorption to soil and sediment means that it can be retained in these compartments, leading to accumulation over time with repeated inputs. bioone.org While sorption can limit its bioavailability and transport, it also protects the molecule from degradation, leading to its persistence in the solid phase. The accumulation of the parent compound and its stable degradation products in sediment is a known issue for some chloroacetanilide herbicides. bioone.org Therefore, it is plausible that this compound could accumulate in soil and sediment, particularly in areas of high use or disposal.

Applications in Advanced Materials and Chemical Synthesis

Role as a Synthetic Intermediate for Complex Organic Molecules

N-(4-Chloro-3-nitrophenyl)acetamide serves as a crucial building block in organic synthesis. Its structure, containing reactive sites, allows for its use in the creation of more elaborate molecules. The presence of the nitro and chloro groups on the phenyl ring influences its chemical reactivity, making it a valuable precursor in multi-step synthetic pathways. ontosight.ai

Substituted phenyl)acetamides, such as this compound, are recognized for their importance as intermediates in the synthesis of various heterocyclic compounds. nih.gov For instance, they are precursors for molecules like 2,5-piperazinedione (B512043) and (quinolin-8-yloxy)acetamide. nih.gov The reactivity of the compound allows for transformations such as the reduction of the nitro group to an amine or the substitution of the chloro group, opening pathways to a diverse array of derivatives.

Utilization in Dye and Pigment Development Due to Chromophoric Properties

The chemical structure of this compound suggests its potential application in the synthesis of dyes and pigments. ontosight.ai The nitro group, in particular, is a known chromophore, a component of a molecule that absorbs light and imparts color. Aromatic nitro compounds are frequently used as intermediates in the production of various colorants. jcbsc.org

While direct use as a dye may not be its primary application, its role as a precursor is significant. The synthesis of azo dyes, for example, often involves intermediates derived from nitroanilines. nih.gov By modifying the functional groups of this compound, chemists can create new molecules with specific color properties for use in textiles, paints, and other materials.

Applications in Specialty Chemicals Manufacturing

The versatility of this compound extends to the manufacturing of various specialty chemicals. ontosight.ai These are chemicals produced for specific end-uses and are often characterized by their unique performance-enhancing properties. The compound's structure allows for its incorporation into molecules designed for particular industrial applications.

For example, derivatives of acetamides are used in the production of agrochemicals. ontosight.ai Additionally, the synthesis of pharmaceuticals and advanced polymers can utilize intermediates derived from this compound. The ability to introduce different functional groups onto the this compound backbone makes it a valuable starting material for creating a wide range of specialty chemicals with tailored properties.

Use in Analytical Chemistry: Chromogenic Properties in Assays

The chromophoric nature of this compound and its derivatives lends itself to applications in analytical chemistry. Chromogenic reagents are substances that undergo a color change in the presence of a specific analyte, forming the basis of many analytical assays.

While specific examples of this compound being directly used as a chromogenic reagent in widespread assays are not extensively documented in the provided search results, the principle remains. The nitroaromatic structure is a key feature in many colorimetric reagents. For instance, the reduction of a nitro group to an amino group can lead to a significant change in the absorption spectrum of a molecule, a property that can be exploited for detection and quantification purposes.

Industrial Scale Synthesis Considerations and Process Optimization

The industrial production of this compound typically involves the acylation of 4-chloro-3-nitroaniline (B51477). ontosight.ai This reaction is generally carried out using acetic anhydride (B1165640) or acetyl chloride. ontosight.ai

Several factors are crucial for optimizing this process on an industrial scale:

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to maximize yield and purity while minimizing side reactions.

Catalysts: While not always necessary, the use of a catalyst can improve reaction rates and efficiency.

Solvent Selection: The choice of solvent is critical for ensuring good solubility of reactants and for facilitating product isolation. Greener solvent alternatives are increasingly being considered to reduce environmental impact.

Purification: Crystallization is a common method for purifying the final product, and the choice of solvent system is important for achieving high purity. jcbsc.org

Automation and Flow Chemistry: Modern manufacturing may employ automated systems and continuous flow processes to improve efficiency, safety, and consistency. nih.gov

The table below summarizes key aspects of the synthesis of a related compound, N-(4-nitrophenyl) acetamide (B32628), which shares similarities in its production process.

Table 1: Synthesis and Purification of N-(4-nitrophenyl) acetamide

Step Reagents Conditions Purpose
Nitration N-phenylacetamide, Nitric Acid, Sulfuric Acid Cooled to 5°C, then rested at room temperature Introduction of the nitro group
Crystallization Water and ice - Initial isolation of the crude product

This table is based on the synthesis of N-(4-nitrophenyl) acetamide and illustrates a general procedure that can be adapted for this compound. jcbsc.org

Emerging Research Directions and Future Perspectives for N 4 Chloro 3 Nitrophenyl Acetamide

Addressing Research Gaps and Understudied Areas of the Compound

A comprehensive review of the existing scientific literature reveals a notable scarcity of dedicated research on N-(4-Chloro-3-nitrophenyl)acetamide smolecule.com. Much of the available information is contextual, mentioning it as an intermediate or a related structure in broader studies of acetamide (B32628) derivatives. This presents a significant opportunity for foundational research to characterize its physicochemical properties and biological activities thoroughly.

Key understudied areas that warrant investigation include:

Detailed Spectroscopic and Crystallographic Analysis: While basic characterization is likely performed in synthetic contexts, in-depth spectroscopic (NMR, IR, UV-Vis) and single-crystal X-ray diffraction studies are crucial for a complete understanding of its molecular and electronic structure. The crystal structure of the isomeric compound 2-Chloro-N-(4-nitrophenyl)acetamide has been reported, revealing details about its intramolecular hydrogen bonding and crystal packing, highlighting the type of valuable information that is currently lacking for the 4-chloro-3-nitro isomer researchgate.net.

Exploration of Polymorphism: A systematic investigation into the potential polymorphs of this compound could reveal different crystalline forms with distinct physical properties, such as solubility and melting point, which are critical for various applications.

Comprehensive Biological Screening: The biological activities of this compound are largely unexplored. Broad-based screening against various cell lines (e.g., cancer cells) and microbial strains could uncover potential therapeutic applications smolecule.com. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against Klebsiella pneumoniae, suggesting that the core structure may possess antimicrobial potential researchgate.netscielo.brnih.govmdpi.comscielo.br.

Toxicological and Environmental Impact Assessment: To consider this compound for any large-scale application, a thorough evaluation of its toxicological profile and environmental fate is essential.

Development of Greener Synthesis Methodologies

Traditional synthetic routes to nitroaromatic compounds often involve harsh reaction conditions and the use of hazardous reagents. The development of environmentally benign and sustainable methods for the synthesis of this compound is a critical area for future research. This aligns with the broader principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances nih.govnih.govfrontiersin.org.

Potential greener approaches could include:

Catalyst Optimization: Investigating the use of solid acid catalysts or recyclable organocatalysts for the nitration and acetylation steps could replace corrosive and difficult-to-handle mineral acids.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids, supercritical fluids, or even water, could significantly reduce the environmental footprint of the synthesis frontiersin.org.

Microwave-Assisted Synthesis: The application of microwave irradiation can often lead to shorter reaction times, higher yields, and cleaner reaction profiles, thereby reducing energy consumption and by-product formation.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for nitration reactions, which are often highly exothermic.

A patent for a novel synthesis method for the related compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide highlights the industrial interest in optimizing the synthesis of such intermediates, emphasizing mild reaction conditions and scalability google.com. Adopting similar principles for this compound would be a valuable research endeavor.

Exploration of Novel Derivatization Strategies for Diverse Applications

The functional groups present in this compound—the acetamide, the chloro group, and the nitro group—offer multiple avenues for chemical modification and derivatization. These modifications can lead to a diverse library of new compounds with potentially enhanced or entirely new properties and applications.

Promising derivatization strategies include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which is a versatile functional group for further reactions. This resulting amino derivative could serve as a precursor for the synthesis of dyes, pharmaceuticals, and polymers.

Nucleophilic Aromatic Substitution of the Chlorine Atom: The chloro substituent can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups, thereby modulating the electronic and steric properties of the molecule.

Modification of the Acetamide Group: The amide linkage can be hydrolyzed or modified to introduce different acyl groups, potentially influencing the compound's biological activity or material properties.

The synthesis of various acetamide derivatives from chloroacetyl chloride and different amines has been shown to yield compounds with significant antimicrobial activity, underscoring the potential of derivatization to create biologically active molecules eurjchem.com.

Advanced Computational Studies for Material Design and Property Prediction

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new materials. Advanced computational studies on this compound and its derivatives can provide valuable insights and guide experimental efforts.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of the molecule. Such studies have been successfully applied to related nitroaniline compounds to understand their physio-chemical properties tandfonline.com.

Molecular Docking Simulations: If a biological target is identified, molecular docking can be used to predict the binding affinity and interaction modes of this compound and its derivatives, aiding in the design of more potent bioactive compounds. Molecular docking has been utilized to support the development of other acetamide derivatives as potential therapeutic agents eurjchem.com.

Quantitative Structure-Activity Relationship (QSAR) Studies: By generating a library of virtual derivatives and calculating their physicochemical descriptors, QSAR models can be developed to correlate molecular structure with specific activities, facilitating the identification of promising candidates for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, which is particularly useful for understanding its behavior in biological systems or as part of a larger material.

Integration with Interdisciplinary Research Fields for Broader Impact

The future development and application of this compound will be significantly enhanced through collaboration with various scientific disciplines. Its versatile chemical structure makes it a candidate for exploration in several interdisciplinary fields.

Potential areas for interdisciplinary research include:

Medicinal Chemistry: As suggested by studies on related compounds, this compound and its derivatives could be investigated as potential antimicrobial, anticancer, or antidepressant agents mdpi.comnih.gov. This would involve collaboration with biologists and pharmacologists.

Materials Science: The nitro and chloro functionalities make this compound a potential building block for the synthesis of novel polymers, organic dyes, or nonlinear optical materials. Research in this area would benefit from collaboration with materials scientists and physicists.

Analytical Chemistry: The chromophoric nature of the nitroaromatic system could be exploited for the development of new analytical reagents or sensors for the detection of specific analytes smolecule.com.

Agricultural Science: Certain acetamide derivatives are used as herbicides. Investigating the potential herbicidal or pesticidal properties of this compound, along with its environmental impact, could be a fruitful area of research in collaboration with agricultural scientists.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-Chloro-3-nitrophenyl)acetamide, and what experimental conditions optimize yield?

Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) reactions. A common method includes reacting 4-chloro-3-nitroaniline with chloroacetyl chloride in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) under reflux conditions (80–100°C). Purification is achieved via column chromatography using silica gel, with ethyl acetate/hexane gradients for elution. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) and controlled reaction times (4–6 hours). Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Answer: Key techniques include:

  • 1H/13C NMR : Confirms the acetamide moiety (δ ~2.1 ppm for methyl protons; δ ~168–170 ppm for carbonyl carbon) and aromatic substitution patterns (distinct splitting for nitro and chloro groups).
  • FT-IR : Identifies C=O stretch (~1650 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (MW = 228.63 g/mol) and fragmentation patterns (e.g., loss of Cl or NO₂ groups).
    X-ray crystallography (where applicable) resolves bond angles and torsional strain in the nitro-substituted phenyl ring .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

Answer: Initial screens include:

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against S. aureus, E. coli, and C. albicans (concentration range: 1–4000 µg/mL).
  • Cytotoxicity Assays : MTT or resazurin-based viability tests on mammalian cell lines (e.g., HEK-293).
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
    Dose-response curves (IC₅₀) and selectivity indices (SI = IC₅₀ non-target cells / IC₅₀ target cells) guide further optimization .

Advanced Research Questions

Q. How do substituent positions (nitro, chloro) influence the compound’s antimicrobial activity, and what QSAR models support this?

Answer: Electron-withdrawing groups (EWGs) like –NO₂ and –Cl at meta and para positions enhance antimicrobial potency by increasing lipophilicity (logP) and membrane penetration. QSAR studies reveal:

  • Hydrophobic Interactions : Higher logP correlates with improved activity against Gram-negative bacteria.
  • Steric Effects : Bulky substituents at ortho reduce activity due to steric hindrance.
  • Electronic Effects : Nitro groups stabilize charge-transfer complexes with microbial enzymes.
    Molecular docking simulations (e.g., with S. aureus dihydrofolate reductase) validate binding affinities .

Q. What strategies resolve contradictions in reported biological data for this compound derivatives?

Answer: Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays).
  • Impurity Profiles : Use HPLC (≥95% purity) to eliminate confounding effects.
  • Structural Confounders : Compare regioisomers (e.g., 3-nitro vs. 4-nitro derivatives) via parallel synthesis.
    Meta-analyses of SAR datasets and multivariate regression (e.g., PCA) identify critical variables (e.g., logD, H-bond donors) .

Q. How can reaction conditions be optimized to scale up synthesis while minimizing byproducts?

Answer:

  • Solvent Selection : Replace DMF with recyclable ionic liquids (e.g., [BMIM]BF₄) to reduce waste.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate NAS.
  • Process Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation.
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted acyl chlorides .

Q. What advanced analytical methods validate the compound’s mechanism of action in kinase inhibition?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to kinases like EGFR or BRAF.
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells.
  • Phosphoproteomics : LC-MS/MS identifies downstream phosphorylation changes (e.g., ERK/MAPK pathway).
    Combining these with siRNA knockdown studies establishes causality .

Methodological Notes

  • Data Reproducibility : Replicate assays in triplicate, reporting mean ± SEM.
  • Structural Validation : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology testing.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-Chloro-3-nitrophenyl)acetamide
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N-(4-Chloro-3-nitrophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.